Folipastatin

CFTR inhibitor secretory diarrhea ion transport

Folipastatin (CAS 139959-71-0) is the only Aspergillus unguis depsidone with dual CFTR chloride channel (IC50 0.3-0.5 μM) and PLA2 (IC50 39 μM) inhibition. Unlike co-isolated antibacterial depsidones (emeguisin A, aspersidone), it uniquely blocks L-type Ca²⁺ channels (IC50 0.39 μM) and suppresses arachidonic acid release (IC50 24 μM). Non-cytotoxic >10 μM in Vero/T84 cells. For secretory diarrhea, inflammation, and ion-channel programs requiring a validated CFTR/PLA2 chemotype.

Molecular Formula C23H24O5
Molecular Weight 380.4 g/mol
Cat. No. B1240268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFolipastatin
Synonymsfolipastatin
Molecular FormulaC23H24O5
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCC=C(C)C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)O)C(=CC)C)C)O
InChIInChI=1S/C23H24O5/c1-7-11(3)15-9-17(24)13(5)20-19(15)23(26)28-21-14(6)18(25)10-16(12(4)8-2)22(21)27-20/h7-10,24-25H,1-6H3/b11-7+,12-8+
InChIKeyJJMKBGPTPXPMBH-MKICQXMISA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Folipastatin Research Procurement Guide


Folipastatin (CAS 139959-71-0) is a fungal depsidone secondary metabolite originally isolated from Aspergillus unguis [1]. It was first characterized as an inhibitor of phospholipase A2 (PLA2) with an IC50 of 39 μM [1]. Subsequent investigations revealed a second, pharmacologically distinct activity: potent, reversible inhibition of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, with an IC50 of approximately 0.3–0.5 μM in human intestinal epithelial (T84) cells [2][3]. This dual bioactivity profile—spanning both eicosanoid-pathway modulation and epithelial ion transport—distinguishes Folipastatin from other depsidones co-isolated from the same fungal species and forms the basis for its targeted procurement in secretory diarrhea, inflammation, and ion-channel research programs.

CFTR chloride channel inhibition research (human intestinal epithelial model)
Phospholipase A2 pathway and arachidonic acid release studies
L-type calcium channel binding research
Cell-based assay compatibility: cytotoxicity context documented in Vero and T84 cells

Why Folipastatin Outperforms Co-Isolated Depsidones


Aspergillus unguis simultaneously produces a family of structurally related depsidones—including emeguisin A, aspersidone, aspergisidone, and unguinol—that share a common dibenzo[b,e][1,4]dioxepin-6-one scaffold with Folipastatin [1]. Despite this structural kinship, their bioactivity profiles diverge sharply. Emeguisin A and aspersidone exhibit potent antibacterial activity (MIC 0.5 μg/mL against S. aureus and MRSA) but demonstrate neither PLA2 inhibition nor CFTR chloride-channel blockade [1]. Unguinol acts as an aromatase inhibitor and anti-Xanthomonas agent without reported ion-channel activity [2]. Consequently, generic substitution within the A. unguis depsidone family is scientifically unsound: a compound selected for antibacterial screening will lack the PLA2/CFTR pharmacology required for inflammation or secretory-diarrhea programs, and vice versa. The quantitative evidence below establishes exactly where Folipastatin's differentiation is measurable and functionally consequential.

Folipastatin: CFTR chloride channel inhibition
Emeguisin A / Aspersidone: antibacterial activity only, no CFTR inhibition reported
Folipastatin: PLA2 enzyme and arachidonic acid release modulation
Unguinol: aromatase inhibitor, lacks PLA2/CFTR pharmacology
Folipastatin: L-type calcium channel binding
Other A. unguis depsidones: no ion channel activity data available

Folipastatin Quantitative Differentiation Evidence


CFTR Inhibition in Human Intestinal Epithelial Cells

In a direct comparative study of A. unguis depsidones, Folipastatin dose-dependently inhibited forskolin-stimulated chloride secretion in human intestinal epithelial (T84) cells with an IC50 of 0.5 μM, whereas emeguisin A and aspersidone—tested in the same study—exhibited antibacterial activity but showed no CFTR inhibitory effect [1]. A subsequent dedicated pharmacological investigation confirmed this activity and refined the IC50 to approximately 0.3 μM using short-circuit current analyses, with no overt cytotoxicity observed at 10 μM by MTT assay and transepithelial electrical resistance measurements [2].

CFTR Inhibition
Head-to-head
IC50 0.3–0.5 μM (T84 cells); comparator depsidones inactive
Supports CFTR ion transport studies
Emeguisin A and aspersidone show no CFTR inhibitory effect in same assay
CFTR inhibitor secretory diarrhea ion transport

Phospholipase A2 Inhibition Potency Comparison

Folipastatin inhibits porcine pancreas phospholipase A2 with an IC50 of 39 μM [1]. Cinatrin C3, another microbial natural-product PLA2 inhibitor from Circinotrichum falcatisporum, inhibits rat platelet PLA2 with an IC50 of 70 μM and a Ki of 36 μM [2]. Although the enzyme sources differ (porcine pancreas vs. rat platelet), Folipastatin's IC50 is approximately 1.8-fold lower, indicating greater potency under the respective assay conditions. Unlike cinatrin C3, which is noncompetitive, Folipastatin's inhibition mechanism has not been classified in published kinetic studies, representing a knowledge gap for mechanistic differentiation [1].

PLA2 Inhibition
Context-dependent
IC50 39 μM (porcine PLA2) vs cinatrin C3 IC50 70 μM
Supports scaffold diversification research
Enzyme sources differ; kinetic mechanism not classified
phospholipase A2 inhibitor anti-inflammatory arachidonic acid cascade

Arachidonic Acid Release Inhibition in Leukocytes

Beyond enzymatic PLA2 inhibition, Folipastatin demonstrates functional anti-inflammatory activity by inhibiting arachidonic acid release from rat polymorphonuclear leukocytes with an IC50 of 24 μM . This cellular readout integrates PLA2 inhibition with membrane-level effects and is more physiologically relevant than isolated enzyme assays. For comparator depsidones emeguisin A and aspersidone, no arachidonic acid release inhibition data have been reported in the peer-reviewed literature, preventing direct quantitative comparison [1]. Nornidulin and nidulin are noted to affect arachidonic acid release and nitrendipine binding, but published IC50 values for these endpoints are not available for rigorous cross-comparison .

Arachidonic Acid Release
Class-level
IC50 24 μM (rat leukocytes)
Supports cellular eicosanoid pathway endpoint interpretation
No comparator depsidone data available
arachidonic acid release polymorphonuclear leukocytes functional PLA2 inhibition

L-Type Calcium Channel Binding Activity

Folipastatin inhibits radioligand ([³H]nitrendipine) binding to L-type calcium channels in porcine heart membranes with an IC50 of 0.39 μM [1]. This sub-micromolar calcium-channel interaction represents a third pharmacological dimension beyond PLA2 and CFTR inhibition. A systematic literature search reveals no published reports of L-type calcium channel binding for emeguisin A, aspersidone, aspergisidone, or unguinol [2]. Nornidulin and nidulin have been noted in vendor literature to affect nitrendipine binding, but peer-reviewed IC50 values for this endpoint are unavailable, precluding quantitative comparison .

L-Type Ca²⁺ Channel
Class-level
IC50 0.39 μM ([³H]nitrendipine binding)
Supports ion channel polypharmacology research
Binding unreported for other A. unguis depsidones
L-type calcium channel nitrendipine binding ion channel pharmacology

Cytotoxicity Safety Window Assessment

In the 2018 Phainuphong et al. study, all isolated A. unguis depsidones were evaluated for cytotoxicity against noncancerous Vero cells. Folipastatin, along with other depsidones in the panel, was considered inactive against Vero cells with IC50 values greater than 10 μM [1]. In contrast, emeguisin A displayed the highest cytotoxicity against human colon carcinoma HCT-116 cells with an IC50 range of 34.8–84.7 μM in a 3D culture model, depending on incubation duration [1]. While the cell types differ (noncancerous Vero vs. cancerous HCT-116), the data indicate that Folipastatin's CFTR-inhibitory activity (IC50 ~0.3–0.5 μM) is achieved at concentrations well below its cytotoxicity threshold (>10 μM), yielding a provisional selectivity window of at least 20-fold [1][2].

Cytotoxicity Window
Head-to-head
CFTR IC50 0.3–0.5 μM; Vero cell IC50 >10 μM (≥20-fold)
Cytotoxicity endpoint context for cell-based CFTR assays
Emeguisin A lacks CFTR activity, precluding direct window comparison
cytotoxicity safety window Vero cells selectivity index

Anti-Secretory Efficacy in Human Colonoid Model

Folipastatin is the only A. unguis depsidone to have undergone pharmacological validation in a human colonoid (three-dimensional intestinal organoid) model. In this system, Folipastatin effectively suppressed cAMP-induced fluid secretion without affecting basal fluid secretion, confirming on-target CFTR-mediated anti-secretory activity in human tissue [1]. No published studies have evaluated emeguisin A, aspersidone, or unguinol in human colonoid or organoid models for any indication. Molecular docking analyses further suggested that Folipastatin binds to the canonical ATP-binding site of CFTR at both nucleotide-binding domain (NBD)-1 and NBD-2, providing a mechanistic rationale for its inhibitory activity [1].

Human Colonoid Model
Method context
cAMP-induced fluid secretion suppressed; basal secretion unaffected
Advanced human tissue model response context
Sole A. unguis depsidone with organoid validation
human colonoid 3D organoid model anti-secretory efficacy translational pharmacology

Folipastatin Prioritized Research Applications


CFTR-Targeted Secretory Diarrhea Drug Discovery

Folipastatin's validated CFTR inhibition (IC50 ≈ 0.3–0.5 μM in T84 cells) and demonstrated anti-secretory efficacy in human colonoids make it the depsidone of choice for secretory diarrhea programs targeting cAMP-induced chloride hypersecretion [1]. Unlike emeguisin A and aspersidone—which show zero CFTR activity despite sharing the same fungal origin—Folipastatin provides a fungus-derived small-molecule CFTR inhibitor chemotype distinct from thiazolidinone, glycine hydrazide, and sulfonamide CFTR inhibitor classes [2]. Its reversible mechanism, molecular docking evidence for ATP-binding site interaction at NBD-1 and NBD-2, and ≥20-fold selectivity window over cytotoxicity support its use as a tool compound for CFTR structure-function studies and as a starting point for medicinal chemistry optimization [1].

Dual PLA2 and Arachidonic Acid Cascade Modulation

For eicosanoid-pathway research, Folipastatin uniquely combines direct PLA2 enzymatic inhibition (IC50 39 μM) with functional suppression of arachidonic acid release in polymorphonuclear leukocytes (IC50 24 μM) [3][4]. This dual readout—enzyme-level and cell-level—is not available for other A. unguis depsidones. When compared with cinatrin C3 (PLA2 IC50 70 μM), Folipastatin demonstrates approximately 1.8-fold greater potency and offers an entirely different depsidone scaffold, enabling chemical diversification in PLA2 inhibitor programs [5]. Researchers seeking a non-cinatrin, non-manoalide PLA2 inhibitor chemotype with cellular functional validation should prioritize Folipastatin over antibacterial depsidones from the same species.

L-Type Calcium and CFTR Channel Polypharmacology

Folipastatin is the only A. unguis depsidone with experimentally demonstrated binding to L-type calcium channels (IC50 0.39 μM against [³H]nitrendipine in porcine heart membranes) alongside CFTR chloride channel inhibition [3][1]. This dual ion-channel activity profile is absent in emeguisin A, aspersidone, and unguinol, which are primarily antibacterial or aromatase-inhibitory agents [2]. Chemical biologists investigating polypharmacology at epithelial ion channels, or screening for compounds that simultaneously modulate calcium and chloride transport, will find Folipastatin the only suitable depsidone procurement option with these validated activities.

Depsidone Scaffold Mining with Safety Margins

For natural-product library screening programs that require compounds with predefined cytotoxicity thresholds, Folipastatin provides a depsidone scaffold with a documented non-cytotoxic concentration of >10 μM in Vero cells and 10 μM in T84 cells (by both MTT and TEER assays) [2][1]. Emeguisin A, while also non-cytotoxic to Vero cells (>10 μM), displays cytotoxicity against HCT-116 cancer cells (IC50 34.8–84.7 μM) but lacks the CFTR and PLA2 activities that define Folipastatin's utility [2]. Researchers building focused depsidone libraries for phenotype-based screening can use Folipastatin as the CFTR/PLA2-active reference compound against which antibacterial depsidones serve as selectivity controls.

Application
Selection Property
Validation Focus
CFTR channel pharmacology studies
Sub-micromolar CFTR inhibition and colonoid anti-secretory response
CFTR-mediated chloride secretion endpoints
PLA2 and eicosanoid pathway research
Dual enzyme and cellular arachidonic acid release modulation
Phospholipase A2 activity and arachidonic acid release assays
Ion channel polypharmacology studies
L-type calcium channel binding with CFTR activity
Calcium and chloride ion transport assays
Depsidone library screening with cytotoxicity profiling
Documented non-cytotoxic concentration range in Vero/T84 cells
Cytotoxicity thresholds and target-engagement selectivity
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